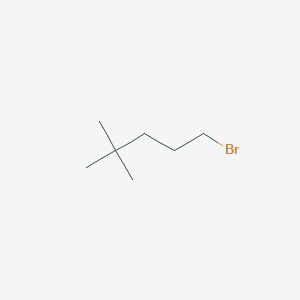

1-Bromo-4,4-dimethylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFWXIBYHHZALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578001 | |

| Record name | 1-Bromo-4,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6570-95-2 | |

| Record name | 1-Bromo-4,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4,4-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,4-dimethylpentane, a primary alkyl halide, is a valuable building block in organic synthesis. Its unique structural feature, a sterically hindering tert-butyl group, significantly influences its reactivity, making it an interesting substrate for studying reaction mechanisms and a useful component in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and data for laboratory applications.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid at room temperature.[1][2] The presence of the bulky tert-butyl group at the C4 position creates a sterically hindered environment around the bromine-bearing carbon.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Br | [2][3] |

| Molecular Weight | 179.10 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 6570-95-2 | [2] |

| Boiling Point | 154 °C | [3] |

| Density | 1.1343 g/cm³ | [3] |

| Physical State | Liquid | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the bromine atom causes the adjacent methylene (B1212753) protons (-CH₂Br) to be the most deshielded, appearing at the highest chemical shift.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-Br | ~3.4 | Triplet (t) | 2H |

| -CH₂- | ~1.8 | Multiplet (m) | 2H |

| -CH₂- | ~1.3 | Multiplet (m) | 2H |

| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorptions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H Stretching (Alkyl) | 2850-3000 |

| C-H Bending (Alkyl) | 1365-1465 |

| C-Br Stretching | 500-600 |

Experimental Protocols

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. Two common methods are the conversion of 4,4-dimethyl-1-pentanol (B1294636) and the anti-Markovnikov hydrobromination of 4,4-dimethylpent-1-ene.

Method 1: From 4,4-dimethyl-1-pentanol using Phosphorus Tribromide

This method involves the reaction of the primary alcohol with phosphorus tribromide (PBr₃).

Materials:

-

4,4-dimethyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethyl-1-pentanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Method 2: Anti-Markovnikov Hydrobromination of 4,4-dimethylpent-1-ene

This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, to yield the terminal bromide.[1]

Materials:

-

4,4-dimethylpent-1-ene

-

Hydrogen bromide (HBr)

-

Radical initiator (e.g., benzoyl peroxide)

-

Anhydrous solvent (e.g., hexane)

Procedure:

-

In a flask equipped with a gas inlet and a condenser, dissolve 4,4-dimethylpent-1-ene (1.0 eq) and a catalytic amount of benzoyl peroxide in anhydrous hexane.

-

Bubble dry hydrogen bromide gas through the solution at room temperature.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess HBr.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent.

Purification of this compound

The crude product from either synthesis can be purified by fractional distillation under reduced pressure.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Gradually heat the flask under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point (the boiling point will be lower than 154 °C under vacuum).

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, 4,4-dimethylpentylmagnesium bromide, a potent nucleophile.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle warming may be necessary.

-

Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grey solution is the Grignard reagent and should be used immediately.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom and the steric hindrance from the tert-butyl group.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound can undergo nucleophilic substitution reactions. However, the bulky tert-butyl group significantly hinders the backside attack required for an Sₙ2 mechanism, slowing down such reactions considerably.[1]

Grignard Reaction

As detailed in the experimental protocol, this compound readily forms a Grignard reagent. This organometallic compound is a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Visualizations

References

An In-Depth Technical Guide to 1-Bromo-4,4-dimethylpentane

Introduction

1-Bromo-4,4-dimethylpentane is a primary alkyl halide notable for the presence of a sterically bulky tert-butyl group.[1] This structural feature significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions.[1] Its unique structure makes it a valuable building block in organic synthesis for introducing the sterically hindered 4,4-dimethylpentyl group into molecules. This can be leveraged to modify physical and chemical properties such as solubility, viscosity, and thermal stability in the development of specialty chemicals and advanced materials.[1]

Chemical Identifiers and Properties

A comprehensive summary of the identifiers and physicochemical properties of this compound is provided below.

| Identifier | Value | Source |

| CAS Number | 6570-95-2 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C7H15Br | [2][3][4] |

| Molecular Weight | 179.10 g/mol | [2][3][4] |

| InChI | InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 | [2] |

| InChIKey | XPFWXIBYHHZALL-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(C)CCCBr | [2] |

| EC Number | 821-902-8 | [2] |

| PubChem CID | 15752574 | [2][3] |

| DSSTox Substance ID | DTXSID90578001 | [2] |

| Physicochemical Property | Value | Source |

| Boiling Point | 154 °C | [4] |

| Density | 1.1343 g/cm³ | [4] |

| LogP | 3.20760 | [4] |

Synthesis and Reactivity

The synthetic utility and reaction profile of this compound are largely dictated by the steric hindrance imposed by the neopentyl-like structure.

Synthesis

Radical Bromination of 4,4-Dimethylpentane

A common method for synthesizing alkyl bromides is through the free-radical bromination of alkanes.[1] This process involves a chain reaction mechanism initiated by UV light or a radical initiator to generate bromine radicals from molecular bromine.[1] In the case of 4,4-dimethylpentane, the formation of this compound occurs via a less stable primary radical, making it a minor product compared to bromination at other positions, such as the C3 position which would proceed through a more stable secondary radical.[1]

Caption: Synthesis of this compound via radical bromination.

Reactivity

Nucleophilic Substitution Reactions

Due to the significant steric hindrance from the tert-butyl group, this compound undergoes bimolecular nucleophilic substitution (SN2) reactions very slowly.[1] The bulky structure impedes the necessary backside attack by a nucleophile.[1]

Formation of Grignard Reagents and Cross-Coupling Reactions

This compound readily forms a Grignard reagent upon reaction with magnesium metal. This organometallic intermediate is a powerful tool for forming new carbon-carbon bonds. The Grignard reagent can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki or iron-catalyzed couplings, to connect the bulky 4,4-dimethylpentyl group to other organic fragments.[1]

Caption: Formation of a Grignard reagent and its use in cross-coupling reactions.

Experimental Methodologies

While specific, detailed experimental protocols for this compound are not extensively available in the provided search results, general procedures for the key reactions can be outlined.

General Protocol for Grignard Reagent Formation:

-

Apparatus Setup: All glassware must be rigorously dried to exclude moisture. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Magnesium turnings are placed in a flask with a dry ether solvent (e.g., diethyl ether or THF). A solution of this compound in the same solvent is added dropwise.

-

Initiation: The reaction may require gentle heating or the addition of an initiator like a small crystal of iodine to begin.

-

Completion: Once initiated, the reaction is usually exothermic. The mixture is stirred until the magnesium is consumed. The resulting grey solution is the Grignard reagent, which can be used in subsequent steps.

General Protocol for a Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura type):

-

Precursor Conversion: The Grignard reagent derived from this compound could be converted to a boronic ester.[1]

-

Reaction Setup: The boronic ester, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Execution: The mixture is heated under an inert atmosphere for a period sufficient to drive the reaction to completion, as monitored by techniques like TLC or GC-MS.

-

Workup and Purification: Upon cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is separated, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Safety and Hazard Information

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable liquids | GHS02 (Flame) | H226: Flammable liquid and vapor[2] |

| Acute toxicity, oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed[2] |

| Acute toxicity, dermal | GHS07 (Exclamation Mark) | H312: Harmful in contact with skin[2] |

| Serious eye damage | GHS05 (Corrosion) | H318: Causes serious eye damage[2] |

| Acute toxicity, inhalation | GHS07 (Exclamation Mark) | H332: Harmful if inhaled[2] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-4,4-dimethylpentane and its Isomers

This technical guide provides a comprehensive overview of this compound, including its structural formula, isomers, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.

Introduction to this compound

This compound is a primary alkyl halide with the chemical formula C₇H₁₅Br.[1] A key structural feature is the bulky tert-butyl group at the fourth carbon position, which creates significant steric hindrance.[2][3] This steric bulk plays a crucial role in its chemical reactivity. While its primary nature would typically favor bimolecular nucleophilic substitution (Sₙ2) reactions, the steric hindrance can influence reaction rates and pathways.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6570-95-2 |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol [1] |

| Boiling Point | 154 °C[4] |

| Density | 1.1343 g/cm³[4] |

| SMILES | CC(C)(C)CCCBr[1] |

| InChIKey | XPFWXIBYHHZALL-UHFFFAOYSA-N[1] |

Isomers of this compound

The molecular formula C₇H₁₅Br gives rise to numerous constitutional (structural) and stereoisomers. The constitutional isomers can be derived from the nine constitutional isomers of heptane (B126788) (C₇H₁₆).[2][5][6][7] By considering the unique carbon positions on each of these alkane skeletons, we can determine the possible substitution patterns for the bromine atom.

Constitutional Isomers

The constitutional isomers of C₇H₁₅Br can be categorized based on their parent carbon skeleton. Below is a summary of some of these isomers.

Table 2: Selected Constitutional Isomers of C₇H₁₅Br and their Properties

| IUPAC Name | Parent Alkane Skeleton | Boiling Point (°C) | Chirality |

| This compound | 2,2-Dimethylpentane | 154[4] | Achiral |

| 2-Bromo-4,4-dimethylpentane | 2,2-Dimethylpentane | Not available | Chiral |

| 3-Bromo-2,2-dimethylpentane | 2,2-Dimethylpentane | Not available | Chiral |

| 1-Bromo-2,4-dimethylpentane | 2,4-Dimethylpentane | 159.7 ± 8.0[8] | Chiral |

| 2-Bromo-3,4-dimethylpentane | 2,3-Dimethylpentane | Not available | Chiral |

| 3-Bromo-2,3-dimethylpentane | 2,3-Dimethylpentane | Not available | Chiral |

Note: The boiling points of isomeric haloalkanes are influenced by branching; increased branching leads to a more spherical shape, reduced surface area, and consequently, weaker intermolecular van der Waals forces, resulting in lower boiling points.

Stereoisomers

Several of the constitutional isomers of this compound are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. A carbon atom is chiral if it is bonded to four different groups. For example, in 2-bromo-4,4-dimethylpentane, the carbon atom bonded to the bromine is a chiral center.

Spectroscopic Data

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the non-equivalent protons in the molecule. The electron-withdrawing effect of the bromine atom causes the adjacent methylene (B1212753) protons (-CH₂-Br) to be the most deshielded, appearing at the highest chemical shift (downfield). The nine equivalent protons of the tert-butyl group appear as a sharp singlet at the most upfield position.[2][3]

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-Br | ~3.4 | Triplet (t) | 2H |

| -CH₂- | ~1.8 | Multiplet (m) | 2H |

| -CH₂- | ~1.3 | Multiplet (m) | 2H |

| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H |

Data adapted from predicted values.[2][3]

Experimental Protocols

Synthesis via Radical Bromination of 4,4-Dimethylpentane

This method involves the substitution of a hydrogen atom on the alkane with a bromine atom via a free-radical chain mechanism.

Reaction: (CH₃)₃CCH₂CH₂CH₂CH₃ + Br₂ --(uv light)--> (CH₃)₃CCH₂CH₂CH₂CH₂Br + HBr (+ other isomers)

Mechanism: The reaction proceeds through three stages: initiation, propagation, and termination.[9]

-

Initiation: UV light initiates the homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).[9]

-

Propagation: A bromine radical abstracts a hydrogen atom from 4,4-dimethylpentane to form HBr and an alkyl radical. This alkyl radical then reacts with a Br₂ molecule to form a brominated product and a new bromine radical, continuing the chain reaction.[9]

-

Termination: The reaction is terminated when two radicals combine.[9]

Selectivity: Free radical bromination is selective, with the relative reactivity of C-H bonds being tertiary > secondary > primary. Therefore, the major product of the radical bromination of 4,4-dimethylpentane is expected to be 3-bromo-4,4-dimethylpentane, as it is formed via a more stable secondary radical. This compound would be a minor product.[2][3]

Experimental Protocol (General Procedure):

-

Setup: In a fume hood, place the alkane (e.g., 4,4-dimethylpentane) in a flask equipped with a reflux condenser and a dropping funnel. The apparatus should be protected from ambient light.

-

Initiation: Illuminate the flask with a UV lamp.

-

Reaction: Add a solution of bromine in an inert solvent (like CCl₄) dropwise to the alkane with stirring. The red-brown color of bromine will fade as it is consumed.

-

Work-up: After the addition is complete and the color has disappeared, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation. The resulting crude product can be purified by fractional distillation.

Synthesis via Anti-Markovnikov Hydrobromination of 4,4-Dimethyl-1-pentene (B165720)

This method involves the addition of hydrogen bromide (HBr) across the double bond of an alkene in the presence of peroxides, which directs the bromine to the less substituted carbon.

Reaction: (CH₃)₃CCH₂CH=CH₂ + HBr --(ROOR)--> (CH₃)₃CCH₂CH₂CH₂Br

Mechanism: This reaction proceeds via a free-radical chain mechanism, initiated by the peroxide.[10]

-

Initiation: The peroxide (ROOR) undergoes homolytic cleavage upon heating to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[10]

-

Propagation: The bromine radical adds to the less substituted carbon of the double bond to form a more stable secondary radical. This carbon radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical.[10]

-

Termination: The chain is terminated by the combination of any two radical species.

Experimental Protocol (Adapted from Kharasch et al.): [11][12]

-

Setup: Dissolve 4,4-dimethyl-1-pentene in an appropriate solvent in a reaction flask.

-

Initiation: Add a small amount of a radical initiator, such as benzoyl peroxide.

-

Reaction: Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent. The reaction is often carried out at low temperatures.

-

Work-up: Once the reaction is complete, wash the mixture with a dilute base (e.g., NaHCO₃ solution) to neutralize excess HBr, followed by water.

-

Purification: Dry the organic layer, remove the solvent, and purify the product by distillation.

Logical Relationships and Isomerism Visualization

The following diagram illustrates the relationship between the parent alkane, 2,2-dimethylpentane, and its possible monobrominated constitutional isomers.

References

- 1. This compound | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane - Wikipedia [en.wikipedia.org]

- 3. This compound | 6570-95-2 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. quora.com [quora.com]

- 6. Heptane | Fisher Scientific [fishersci.com]

- 7. What are the 9 isomers of Heptane class 12 chemistry CBSE [vedantu.com]

- 8. Page loading... [wap.guidechem.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 1-Bromo-4,4-dimethylpentane: A Technical Overview

This guide provides a detailed analysis of the spectroscopic data for 1-bromo-4,4-dimethylpentane, a primary alkyl halide. The presence of a bulky tert-butyl group significantly influences its chemical environment and, consequently, its spectroscopic signatures. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the predicted and observed spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-Br | ~3.4 | Triplet (t) | 2H |

| -CH₂- | ~1.8 | Multiplet (m) | 2H |

| -CH₂- | ~1.3 | Multiplet (m) | 2H |

| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H |

In ¹H NMR spectroscopy, the methylene (B1212753) protons adjacent to the electron-withdrawing bromine atom are the most deshielded and thus appear at the highest chemical shift. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at the most upfield position.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-Br | 30-40 |

| -CH₂- | 40-50 |

| -CH₂- | 20-30 |

| -C(CH₃)₃ | 30-35 |

| -C(CH₃)₃ | 25-30 |

Table 3: Infrared (IR) Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend | 1365 - 1465 | Medium |

| C-Br Stretch | 515 - 690 | Medium-Strong |

The C-Br stretch for alkyl halides typically appears in the range of 690-515 cm⁻¹.[2][3] The C-H wag of the –CH₂X group is expected between 1300-1150 cm⁻¹.[2][3]

Table 4: Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment | Notes |

| 178/180 | [C₇H₁₅Br]⁺• | Molecular ion peak (M⁺ and M+2), reflecting the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[1][4] |

| 121/123 | [C₂H₄Br]⁺ | |

| 57 | [C(CH₃)₃]⁺ | A prominent peak, often the base peak, due to the stable tert-butyl cation.[1] |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

| 41 | [C₃H₅]⁺ | Allyl cation. |

High-resolution mass spectrometry (HRMS) can provide the precise molecular weight and elemental formula. Electron ionization mass spectrometry leads to fragmentation, with common pathways including the loss of the bromine radical and cleavage of the C3-C4 bond to form the stable tert-butyl cation.[1]

Experimental Protocols

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating molecular structure.[5][6] For this compound, both ¹H and ¹³C NMR spectra are typically acquired. The general procedure involves dissolving a small sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placing it in a strong, constant magnetic field.[7] The sample is then irradiated with a short pulse of radiofrequency energy, and the resulting signal is detected and transformed into a spectrum.[5] For ¹³C NMR, high-field pulse technology with broad-band proton decoupling is commonly used to enhance signal strength.[5]

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule.[8] A sample of this compound can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or dissolved in a solvent transparent in the IR region, such as carbon tetrachloride (CCl₄).[8] The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.[9]

Mass Spectrometry (MS): Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments.[10] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[11] The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. In the ion source, molecules are typically ionized by electron impact, causing them to fragment.[4] The resulting ions are then separated by a mass analyzer and detected.[4][10]

Visualization

The following diagram illustrates the relationship between the chemical structure of this compound and the spectroscopic techniques used for its analysis.

References

- 1. This compound | 6570-95-2 | Benchchem [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. scribd.com [scribd.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. webassign.net [webassign.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of 1-Bromo-4,4-dimethylpentane

This technical guide provides a comprehensive overview of the key physical properties of 1-Bromo-4,4-dimethylpentane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document includes quantitative data, detailed experimental protocols for the determination of these properties, and a workflow visualization.

Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical syntheses.

Table 1: Physical Properties of this compound

| Property | Value |

| Boiling Point | 154 °C |

| Density | 1.1343 g/cm³[1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for this determination, with the Thiele tube method being particularly suitable for small sample volumes.[2][3]

Thiele Tube Method:

-

Sample Preparation: A small volume (less than 0.5 mL) of this compound is placed into a small glass vial (Durham tube).[2]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the vial with the open end down.[2]

-

Apparatus Setup: The vial is attached to a thermometer, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band used for attachment is above the oil level.[2][3]

-

Heating: The side arm of the Thiele tube is gently heated. This design allows for uniform heating of the oil bath via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. The bubble stream will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid like this compound, the density can be determined using straightforward laboratory equipment.

Mass-Volume Measurement Method:

-

Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[4]

-

Volume Measurement: A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[4] For higher precision, a volumetric pipette can be used to transfer a known volume.

-

Mass Measurement of Filled Container: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[4] The density is then calculated using the formula: Density = Mass / Volume[5]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For accurate results, the measurement should be performed at a controlled temperature.

Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the physical properties of a liquid sample.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4,4-dimethylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4,4-dimethylpentane, a primary alkyl halide. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected qualitative solubility based on the principles of chemical interactions and provides a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize alkyl halides in their synthetic and formulation processes.

Introduction

This compound (also known as neohexyl bromide) is a halogenated hydrocarbon with the chemical formula C₇H₁₅Br.[1][2] Its structure features a bromine atom attached to a primary carbon and a bulky tert-butyl group at the opposite end of the carbon chain.[3] This unique structure influences its physical properties and reactivity. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation. Alkyl halides are generally soluble in organic solvents and only slightly soluble in water, a principle rooted in the concept of "like dissolves like".[4][5][6] The intermolecular forces present in this compound, primarily van der Waals forces and weak dipole-dipole interactions, are comparable to those in many organic solvents, facilitating dissolution.[5]

Expected Qualitative Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | Miscible/Very Soluble | The nonpolar nature of these solvents readily solvates the long alkyl chain of this compound through London dispersion forces. The energy required to break the intermolecular forces in both the solute and solvent is easily overcome by the formation of new, similar interactions.[5] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate | Soluble | These solvents possess a dipole moment that can interact with the polar C-Br bond of the alkyl halide, while their organic character allows for solvation of the nonpolar alkyl portion. |

| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble to Insoluble | The strong hydrogen bonding network in protic solvents, particularly water, is not effectively disrupted by the weaker dipole-dipole and dispersion forces of the alkyl halide.[5][6] Consequently, the energy required to create a cavity in the solvent for the solute molecule is high, leading to poor solubility. Solubility is expected to increase with the alkyl chain length of the alcohol solvent as it becomes more nonpolar. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique for determining the solubility of a solid or liquid in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer, depending on the analytical method chosen.

-

Pipettes and syringes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the containers to stand undisturbed at the constant temperature for a prolonged period (e.g., 12-24 hours) to allow the excess solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtered saturated solution to a known volume with the same solvent. Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as GC-FID.

-

Data Calculation: Calculate the solubility from the concentration of the diluted solution and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Analytical Method Considerations:

-

Gas Chromatography (GC): A suitable method for volatile compounds like this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Density or Refractive Index: For binary mixtures, measuring the density or refractive index can be a viable method to determine concentration, assuming a linear relationship between the property and concentration.[7]

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound is not readily found in the public domain, its chemical structure suggests high solubility in nonpolar and polar aprotic organic solvents and poor solubility in polar protic solvents. For applications requiring precise solubility values, the isothermal shake-flask method, coupled with a suitable analytical technique such as gas chromatography, provides a reliable means of determination. The detailed protocol and workflow presented in this guide offer a robust framework for researchers to generate accurate and reproducible solubility data for this and other similar compounds.

References

- 1. This compound | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 6570-95-2 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Shielding Effect: A Technical Guide to the Steric Hindrance of the Neopentyl Group in 1-Bromo-4,4-dimethylpentane

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the profound steric effects exerted by the neopentyl group in 1-bromo-4,4-dimethylpentane, a primary alkyl halide with uniquely hindered reactivity. This document provides a comprehensive analysis of its behavior in nucleophilic substitution and elimination reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding the steric profile of the neopentyl group is critical for predicting reaction outcomes, designing synthetic routes, and developing novel therapeutics where molecular architecture dictates function.

Introduction: The Unassuming Primary Halide with Tertiary-Like Hindrance

This compound, despite being a primary alkyl halide, exhibits reactivity patterns that defy typical expectations. The presence of a bulky tert-butyl group at the γ-position creates a sterically congested environment around the reaction center, significantly impeding reaction pathways that are commonplace for less hindered primary halides. This guide will explore the consequences of this steric hindrance on its synthetic utility and reaction kinetics.

The Neopentyl Group's Impact on Nucleophilic Substitution: A Case of Extreme Steric Hindrance

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis. However, the neopentyl group in this compound renders the molecule exceptionally unreactive towards this pathway. The bulky tert-butyl group effectively blocks the backside attack required for the SN2 mechanism, leading to a dramatic decrease in reaction rates.

Quantitative Analysis of SN2 Reaction Rates

The steric hindrance of the neopentyl group has been quantified through kinetic studies. The following table summarizes the relative rate constants for the SN2 reaction of various alkyl bromides with lithium chloride in acetone, highlighting the dramatic effect of increasing steric bulk.

| Alkyl Bromide (R-Br) | R Group | Relative Rate Constant (105 s-1)[1] |

| Methyl bromide | -CH3 | 600 |

| Ethyl bromide | -CH2CH3 | 9.9 |

| n-Propyl bromide | -CH2CH2CH3 | 6.5 |

| Isobutyl bromide | -CH2CH(CH3)2 | 1.5 |

| Neopentyl bromide | -CH2C(CH3)3 | 0.00026 |

Table 1: Relative SN2 reaction rates of various alkyl bromides, demonstrating the significant steric hindrance of the neopentyl group.

The data clearly illustrates that neopentyl bromide reacts orders of magnitude slower than even other branched primary alkyl halides. This profound steric hindrance makes SN2 reactions on this compound practically unfeasible under standard conditions.

Mechanistic Pathway of SN2 Reaction

The following diagram illustrates the concerted SN2 mechanism and the steric clash that prevents the nucleophile from accessing the electrophilic carbon in a neopentyl system.

Caption: SN2 reaction pathway and steric hindrance.

Elimination Reactions: Favoring the Less Substituted Alkene

The steric bulk of the neopentyl group also plays a crucial role in elimination reactions. When this compound is treated with a strong, bulky base, the reaction proceeds via an E2 mechanism, but with a regioselectivity that favors the formation of the less substituted alkene (Hofmann product) over the more substituted alkene (Zaitsev product).

Hofmann vs. Zaitsev Elimination

The use of a sterically hindered base, such as potassium tert-butoxide (KOtBu), makes the abstraction of a proton from the more substituted β-carbon more difficult due to steric clash. Consequently, the base preferentially abstracts a proton from the less sterically hindered methyl group, leading to the Hofmann product.

The potential products of the E2 elimination of this compound are:

-

4,4-dimethyl-1-pentene (Hofmann Product)

-

4,4-dimethyl-2-pentene (Zaitsev Product)

With a bulky base, the Hofmann product is expected to be the major product.

Mechanistic Pathway of E2 Elimination

The following diagram illustrates the E2 mechanism and the preferential formation of the Hofmann product.

Caption: E2 elimination favoring the Hofmann product.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for conducting elimination reactions to observe the steric effects of the neopentyl group.

Synthesis of this compound

This protocol is adapted from the synthesis of other primary bromoalkanes from their corresponding alcohols using phosphorus tribromide (PBr3).[2]

Materials:

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask cooled in an ice bath, place 4,4-dimethyl-1-pentanol dissolved in anhydrous diethyl ether.

-

Slowly add phosphorus tribromide dropwise from a dropping funnel with constant stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Cool the reaction mixture and carefully pour it over ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude this compound by distillation.

E2 Elimination with Potassium tert-Butoxide

This protocol is adapted from procedures for the E2 elimination of other alkyl halides using a bulky base.[3]

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Diethyl ether

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by adding saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and carefully evaporate the solvent.

-

Analyze the product mixture by GC-MS to determine the ratio of Hofmann to Zaitsev products.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on spectroscopic techniques, primarily NMR.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.[4]

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H | -CH 2-Br | ~3.4 | Triplet | 2H |

| -CH 2-CH2Br | ~1.8 | Multiplet | 2H | |

| -C(CH3)3-CH 2- | ~1.3 | Multiplet | 2H | |

| -C(CH 3)3 | ~0.9 | Singlet | 9H | |

| ¹³C | C H2-Br | ~33 | ||

| -C H2-CH2Br | ~30 | |||

| -C(CH3)3-C H2- | ~42 | |||

| -C (CH3)3 | ~31 | |||

| -C(C H3)3 | ~29 |

Table 2: Predicted ¹H and ¹³C NMR data for this compound.

Experimental and Analytical Workflow

A typical workflow for investigating the steric hindrance effects of the neopentyl group involves synthesis, reaction under controlled conditions, and product analysis.

Caption: Experimental workflow for studying steric effects.

Conclusion

The neopentyl group in this compound serves as a powerful testament to the influence of steric hindrance on chemical reactivity. Its profound inhibitory effect on SN2 reactions and its directing influence in E2 eliminations provide valuable insights for chemists in research and development. For drug development professionals, the stability imparted by the neopentyl group can be a desirable feature, while its inertness to certain transformations presents synthetic challenges that require careful consideration. This guide provides the foundational knowledge and practical protocols to navigate the unique chemical landscape of this sterically demanding molecule.

References

An In-depth Technical Guide on the Reactivity Profile of 1-Bromo-4,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4,4-dimethylpentane, a primary alkyl halide, presents a unique reactivity profile dominated by significant steric hindrance imparted by its neopentyl-like structure. This technical guide provides a comprehensive analysis of its chemical behavior, focusing on nucleophilic substitution (SN2) and elimination (E2) reactions. This document summarizes key physical and chemical properties, offers detailed experimental protocols for its synthesis and potential transformations, and employs visualizations to illustrate reaction mechanisms and workflows. The profound impact of steric hindrance on reaction kinetics and pathways is a central theme, providing valuable insights for synthetic chemists in various fields, including drug development.

Introduction

Alkyl halides are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of functional groups.[1] this compound (also known as neohexyl bromide), with the chemical formula C₇H₁₅Br, is a structurally interesting primary alkyl halide.[1] Its defining feature is the bulky tert-butyl group at the C4 position, which creates a sterically congested environment around the reactive C-Br bond.[1] While its primary nature would suggest a predisposition towards bimolecular nucleophilic substitution (SN2) reactions, the substantial steric hindrance dramatically alters its reactivity, making it an excellent case study for understanding the interplay of electronic and steric effects in chemical reactions.[1] This guide aims to provide a detailed overview of the reactivity of this compound, with a focus on its behavior in SN2 and E2 reactions, to aid researchers in its effective utilization in synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 6570-95-2 | [1][2][3] |

| Molecular Formula | C₇H₁₅Br | [1][2] |

| Molecular Weight | 179.10 g/mol | [2] |

| Boiling Point | 154 °C | [4] |

| Density | 1.1343 g/cm³ | [4] |

| Appearance | Liquid | |

| SMILES | CC(C)(C)CCCBr | [2] |

| InChIKey | XPFWXIBYHHZALL-UHFFFAOYSA-N | [1][2] |

Reactivity Profile

The reactivity of this compound is a classic example of sterically hindered behavior in a primary alkyl halide. The two main competing reaction pathways are nucleophilic substitution (SN2) and elimination (E2).

Nucleophilic Substitution (SN2) Reactions: The "Neopentyl Effect"

The SN2 reaction mechanism involves a backside attack of a nucleophile on the carbon atom bearing the leaving group.[5] This concerted process leads to an inversion of stereochemistry at the reaction center. For an SN2 reaction to occur efficiently, the nucleophile must have unhindered access to the electrophilic carbon.

In the case of this compound, the bulky tert-butyl group, although not directly attached to the reaction center, effectively shields the backside of the C1 carbon from nucleophilic attack. This phenomenon, often referred to as the "neopentyl effect," dramatically decreases the rate of SN2 reactions.[1] The steric hindrance raises the energy of the transition state, thereby increasing the activation energy of the reaction.[6][7]

A quantitative illustration of this steric hindrance can be seen by comparing the activation energy for the SN2 reaction of neopentyl bromide with that of methyl bromide. Computational studies have shown the free energy of activation for the SN2 reaction of neopentyl bromide to be approximately 30.2 kcal/mol, whereas for methyl bromide, it is around 20.8 kcal/mol.[8] This difference in activation energy of 9.4 kcal/mol corresponds to the SN2 reaction of neopentyl bromide being about 8.3 million times slower than that of methyl bromide at room temperature.[8]

Caption: Steric hindrance in the SN2 reaction of this compound.

Elimination (E2) Reactions

Given the slow rate of SN2 reactions, elimination reactions, particularly the E2 pathway, become competitive, especially in the presence of strong, sterically hindered bases. The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond.[9] The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.[9]

For this compound, the use of a strong, bulky base such as potassium tert-butoxide (t-BuOK) favors the E2 pathway. This leads to the formation of 4,4-dimethyl-1-pentene (B165720) as the major product. The steric bulk of the base preferentially abstracts the more accessible proton from the less hindered β-carbon (C2), following Hofmann's rule.

Caption: The concerted E2 elimination mechanism.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and a representative transformation are provided below. These protocols are based on established methodologies and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound from 4,4-Dimethylpentan-1-ol

This procedure describes the conversion of a primary alcohol to the corresponding alkyl bromide using phosphorus tribromide.

Materials:

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,4-dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Heat the reaction mixture to a gentle reflux for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Grignard Reagent Formation and Reaction with an Electrophile

Due to the hindered nature of this compound, it can be a suitable substrate for the formation of a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

An appropriate electrophile (e.g., benzaldehyde, acetone)

-

Saturated ammonium (B1175870) chloride solution

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas supply.

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas.

-

Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a stream of inert gas until violet iodine vapors are observed, then allow it to cool.

-

Add a small amount of anhydrous ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous ether.

-

Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling.

-

Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the electrophile (1.0 eq) in anhydrous ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting product by column chromatography or distillation.

Potential Applications in Drug Development and Organic Synthesis

Despite its reduced reactivity in SN2 reactions, the unique steric bulk of the 4,4-dimethylpentyl group makes this compound a valuable building block in medicinal chemistry and materials science. Incorporation of this bulky, lipophilic moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, its ability to form a Grignard reagent opens up possibilities for its use in more complex synthetic transformations, including cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, although these would require careful optimization of reaction conditions to overcome the steric hindrance.

Conclusion

This compound exhibits a reactivity profile that is a powerful illustration of the influence of steric effects in organic chemistry. Its neopentyl-like structure renders it highly unreactive towards SN2 displacement reactions, making the E2 elimination pathway a more favorable outcome, particularly with strong, bulky bases. However, its utility as a synthetic building block can be realized through transformations that are less sensitive to steric hindrance at the α-carbon, such as the formation of organometallic reagents. A thorough understanding of this reactivity profile is crucial for researchers aiming to incorporate the sterically demanding 4,4-dimethylpentyl group into target molecules in drug discovery and materials science.

References

- 1. This compound | 6570-95-2 | Benchchem [benchchem.com]

- 2. This compound | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. lookchem.com [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4,4-Dimethyl-1-pentanol | C7H16O | CID 18393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,4-dimethylpentan-1-ol | 3121-79-7 | Buy Now [molport.com]

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-4,4-dimethylpentane (CAS No. 6570-95-2), a primary alkyl halide utilized in various chemical syntheses. Due to its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all personnel working with this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | [1] |

| Molecular Weight | 179.1 g/mol | [1] |

| CAS Number | 6570-95-2 | [1] |

| Appearance | Liquid | American Elements |

| Boiling Point | 154 °C | [2] |

| Density | 1.1343 g/cm³ | [2] |

| Flash Point | Data not available | |

| Autoignition Temperature | Data not available | |

| Lower Explosive Limit | Data not available | |

| Upper Explosive Limit | Data not available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is corrosive and can cause serious eye damage.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1] |

GHS Pictograms:

Signal Word: Danger[1]

Toxicological Information

Detailed toxicological studies providing specific LD50 or LC50 values for this compound are not currently available in the public domain. However, the GHS classification indicates that the substance is harmful through oral, dermal, and inhalation routes of exposure.[1]

Table 3: Toxicological Data for this compound

| Route of Exposure | Toxicity Value | Species | Source |

| Oral (LD50) | Data not available | ||

| Dermal (LD50) | Data not available | ||

| Inhalation (LC50) | Data not available |

Experimental Protocols

Safe Handling and Storage Protocol

Objective: To outline the standard operating procedure for the safe handling and storage of this compound to minimize exposure and risk.

Methodology:

-

Engineering Controls:

-

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible and in good working order.

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

-

Handling Procedures:

-

Ground and bond containers when transferring the material to prevent static discharge.

-

Use spark-proof tools.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed when not in use.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

Emergency Spill Response Protocol

Objective: To provide a systematic procedure for responding to a spill of this compound to ensure the safety of laboratory personnel and to contain and clean up the spill effectively.

Methodology:

-

Immediate Actions:

-

Alert personnel in the immediate vicinity of the spill.

-

If the spill is large or if there is a fire, evacuate the area and activate the fire alarm.

-

Remove all sources of ignition from the area.

-

-

Personal Protective Equipment (PPE):

-

Don the appropriate PPE as outlined in the Safe Handling Protocol before attempting to clean up the spill.

-

-

Spill Containment:

-

For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

-

For larger spills, dike the area with absorbent materials to prevent further spreading.

-

-

Cleanup:

-

Carefully collect the absorbed material using non-sparking tools.

-

Place the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.

-

-

Decontamination:

-

Wash the spill area with soap and water.

-

-

Waste Disposal:

-

Dispose of the hazardous waste according to institutional and local regulations.

-

Visualizations

Caption: GHS Hazard and Precautionary Relationship for this compound.

References

A Guide to Commercial Sourcing of 1-Bromo-4,4-dimethylpentane for Research and Development

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability of 1-Bromo-4,4-dimethylpentane (CAS No. 6570-95-2), a key alkyl halide intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document compiles data on suppliers, product specifications, and a logical workflow for procurement.

Core Compound Specifications

This compound, with the chemical formula C₇H₁₅Br, is a primary alkyl halide characterized by a bulky tert-butyl group.[1] This steric hindrance significantly influences its reactivity, making it a valuable reagent in various synthetic applications.[1] Key identifiers for this compound are provided in the table below.

| Identifier | Value | Source |

| CAS Number | 6570-95-2 | PubChem[2], American Elements[3] |

| Molecular Formula | C₇H₁₅Br | PubChem[2], American Elements[3] |

| Molecular Weight | 179.1 g/mol | PubChem[2], LookChem[4] |

| InChI Key | XPFWXIBYHHZALL-UHFFFAOYSA-N | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

Commercial Suppliers and Product Offerings

A survey of chemical suppliers indicates that this compound is readily available in research and commercial quantities. The following table summarizes offerings from several key suppliers. Please note that pricing is subject to change and should be verified with the respective supplier.

| Supplier | Purity | Available Quantities & Example Pricing |

| AK Scientific | Not Specified | 1g ( |

| American Custom Chemicals Corporation | 95.00% | 5mg ($501.55)[4] |

| Benchchem | Not Specified | Inquiry required[1] |

| TRC | Not Specified | 50mg ($350.00)[4] |

| American Elements | High Purity to Custom Specs | Inquiry required[3] |

Workflow for Chemical Procurement

The process of selecting and procuring a chemical reagent like this compound for a research or development project involves several critical steps. The following diagram illustrates a logical workflow to guide this process.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

IUPAC nomenclature for neopentyl bromide derivatives

An In-depth Technical Guide to the IUPAC Nomenclature and Reactivity of Neopentyl Bromide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl group, characterized by a quaternary carbon atom adjacent to a functional group, presents unique challenges in both chemical nomenclature and reactivity. Its highly hindered nature significantly impacts reaction pathways, often leading to slow reaction rates or unexpected molecular rearrangements. This technical guide provides a comprehensive overview of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for neopentyl bromide and its derivatives. Furthermore, it delves into the steric effects on nucleophilic substitution reactions, presenting quantitative kinetic data and detailed experimental protocols for analysis. Visual diagrams of naming conventions and reaction mechanisms are provided to facilitate a deeper understanding for professionals in chemical research and drug development.

IUPAC Nomenclature for Neopentyl Bromide and its Derivatives

The common name "neopentyl bromide" refers to a specific branched alkyl halide. While widely used, adherence to systematic IUPAC nomenclature is critical for unambiguous scientific communication.

Base Compound: Neopentyl Bromide

The correct IUPAC name for neopentyl bromide is 1-bromo-2,2-dimethylpropane (B145997) .[1][2][3] This name is derived following a systematic process:

-

Identify the Longest Carbon Chain (Parent Chain) : The longest continuous chain of carbon atoms that contains the principal functional group (in this case, the carbon bonded to the bromine) is a three-carbon chain. Therefore, the parent alkane is "propane".[2]

-

Number the Parent Chain : The chain is numbered starting from the end nearest to the substituent, which is the bromine atom. This assigns the carbon bonded to the bromine as position 1.[2]

-

Identify and Name Substituents :

-

A bromine atom ("bromo") is attached to carbon 1.

-

Two methyl groups ("methyl") are attached to carbon 2.

-

-

Assemble the Name : The substituents are listed alphabetically. The prefix "di-" is used to indicate two methyl groups, but it is ignored for alphabetization purposes. Thus, the final name is constructed as 1-bromo-2,2-dimethylpropane.[2][3]

Naming Neopentyl Bromide Derivatives

The same principles apply when naming more complex derivatives. The 1-bromo-2,2-dimethylpropane structure serves as the core for naming.

Logical Workflow for IUPAC Nomenclature:

The process of naming a derivative of neopentyl bromide can be visualized as a logical workflow.

Caption: Diagram 1: Logical steps for assigning the systematic IUPAC name to a derivative of neopentyl bromide.

Reactivity and Steric Hindrance

The defining characteristic of the neopentyl group is the presence of a tertiary carbon atom at the beta-position (C2), which creates significant steric hindrance around the carbon bearing the halogen (C1).[4][5] This structure drastically slows down typical nucleophilic substitution reactions.

SN2 Reaction Pathway

The bimolecular nucleophilic substitution (SN2) reaction requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack).[4] In neopentyl bromide, the bulky tert-butyl group effectively blocks this path, making the transition state highly energetic and unfavorable.[4][6]

Caption: Diagram 2: The SN2 transition state is destabilized by steric clash between the nucleophile and the neopentyl group.

SN1 Reaction Pathway and Rearrangement

The unimolecular (SN1) pathway is also disfavored because it would require the formation of a highly unstable primary carbocation.[5] However, under forcing conditions (e.g., high heat in a polar protic solvent), the leaving group can depart. The resulting primary carbocation immediately rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation, which is then trapped by the nucleophile (solvent).[5]

Caption: Diagram 3: The SN1 reaction of neopentyl bromide proceeds through a carbocation rearrangement to yield a more stable intermediate.

Quantitative Reactivity Data

The steric hindrance in neopentyl bromide leads to a dramatic decrease in SN2 reaction rates compared to less hindered alkyl halides.

| Alkyl Bromide | Structure | Relative SN2 Rate (vs. Methyl Bromide) | ΔΔG‡ (kcal/mol) vs. Methyl Bromide |

| Methyl Bromide | CH₃-Br | 1 | 0 |

| Ethyl Bromide | CH₃CH₂-Br | ~0.03 - 0.05 | Not specified |

| Isopropyl Bromide | (CH₃)₂CH-Br | ~0.001 - 0.002 | Not specified |

| Neopentyl Bromide | (CH₃)₃CCH₂-Br | ~3.3 x 10⁻⁷ | +9.4 |

| tert-Butyl Bromide | (CH₃)₃C-Br | Negligible (Elimination) | Not applicable |

Table 1: Comparison of relative SN2 reaction rates and activation energy differences for various alkyl bromides. Data is compiled from computational models and experimental observations.[4][6]

The difference in the free energy of activation (ΔΔG‡) of +9.4 kcal/mol for neopentyl bromide compared to methyl bromide corresponds to a reaction that is approximately 8.3 million times slower under the modeled conditions.[6]

Experimental Protocols

Protocol: Comparative Analysis of SN2 Reaction Rates